2-氯乙基乙醚

描述

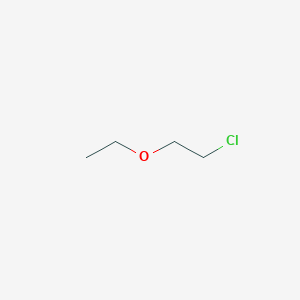

2-Chloroethyl ethyl ether, also known as CE2E, is an organic compound commonly used in laboratory experiments. It is a colorless, volatile liquid with a sweet, ether-like odor. CE2E is a member of the family of ethers, which are organic compounds that contain an oxygen atom connected to two alkyl or aryl groups. CE2E is a versatile chemical that can be used in a variety of applications, from synthesis to scientific research. In

科学研究应用

医药中间体

2-氯乙基乙醚: 被用作合成各种药物化合物的中间体 . 它与其他化学物质的反应性允许创建复杂分子,这些分子在药物开发和制造过程中至关重要。

光催化氧化研究

该化合物用于光催化氧化研究。 当在 25 或 80°C 的温度下暴露于紫外线和空气时,它会经历逐步氧化。 该反应产生了几种主要中间体,如乙烯、氯乙烯、乙醇、乙醛和氯乙醛,以及最终产物,如水 (H2O)、二氧化碳 (CO2)、二氧化硫 (SO2)、表面硫酸根离子 (SO4^2-) 和氯化氢 (HCl) .

环境化学

在环境化学中,2-氯乙基乙醚可用于研究化学战剂的降解途径。 它与芥子气的结构相似,使其成为更安全的实验室实验的合适替代品 .

有机合成

该化合物在有机合成反应中用作起始原料或中间体。 它可以参与各种化学反应,为合成新的有机化合物提供途径,这些化合物在材料科学、药物化学和工业化学中具有潜在的应用 .

溶解度研究

2-氯乙基乙醚: 与水混溶,使其成为溶解度研究的有趣主题。 了解它与水和其他溶剂的相互作用可以提供对溶剂化过程以及化学反应溶剂体系设计的见解 .

化学教育

由于其相对简单的结构和反应性,2-氯乙基乙醚可用于教育环境中向学生展示基本的大学有机化学概念和反应 .

分析化学

它可用作分析化学中的标准物质或参考物质,以校准仪器或验证方法,特别是在气相色谱法和质谱法中 .

化学中间体研究

对2-氯乙基乙醚及其衍生物的进一步研究可以导致发现新的化学中间体,这些中间体可能对开发复杂有机分子的新型合成路线至关重要 .

作用机制

Target of Action

This compound is a type of ether, which is an organic compound that contains an oxygen atom bonded to two alkyl or aryl groups .

Biochemical Pathways

It’s worth noting that ether-bonded compounds are often resistant to biodegradation and can therefore become recalcitrant environmental pollutants .

Pharmacokinetics

Ethers are generally known to be highly water-soluble due to their ability to form hydrogen bonds with water . This property could potentially influence the bioavailability of 2-Chloroethyl ethyl ether.

Result of Action

It’s known that ethers can cause irritation to the skin, eyes, and respiratory tract upon exposure .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Chloroethyl ethyl ether. For instance, it will slowly evaporate from surface water and soil into the air. Because it dissolves in water, it is removed from the air by rain, creating a cycle between water, soil, and air .

安全和危害

生化分析

Biochemical Properties

It is known to participate in condensation, substitution, and acylation reactions

Cellular Effects

The cellular effects of 2-Chloroethyl ethyl ether are not well-documented. It is known that ethers can have significant effects on cellular processes. For instance, some ethers can cause respiratory tract irritation and gastrointestinal irritation with symptoms such as nausea, vomiting, and diarrhea .

Molecular Mechanism

It is known that ethers can undergo S N 2 reactions, where an alkoxide nucleophile reacts with an alkyl halide

Temporal Effects in Laboratory Settings

It is known that the compound has a boiling point of 107°C and a melting point of -60°C . This suggests that it is stable under normal laboratory conditions.

Dosage Effects in Animal Models

It is known that ethers can cause various effects in animals, including respiratory tract irritation and gastrointestinal irritation .

Metabolic Pathways

Ethers are known to be poorly biodegradable and can become significant environmental pollutants .

Transport and Distribution

Due to its solubility in water and organic solvents, it is likely to be distributed widely in the body .

属性

IUPAC Name |

1-chloro-2-ethoxyethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9ClO/c1-2-6-4-3-5/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPTVQTPMFOLLOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10211882 | |

| Record name | Ethane, 1-chloro-2-ethoxy- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10211882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

628-34-2 | |

| Record name | 1-Chloro-2-ethoxyethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=628-34-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ether, 2-chloroethyl ethyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000628342 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethane, 1-chloro-2-ethoxy- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10211882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloroethyl ethyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.035 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Chloroethyl ethyl ether | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2NLQ3AZ36L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 2-Chloroethyl ethyl ether in the polymerization of isobutylene, and how does its structure influence this role?

A1: 2-Chloroethyl ethyl ether acts as a key component in the catalytic complex for isobutylene polymerization. Research has shown that when combined with ethylaluminum dichloride (EtAlCl2) and tert-butyl chloride, it forms a soluble complex in hexanes that effectively catalyzes the reaction [, ]. This complex enables the production of highly reactive polyisobutylene (HR PIB) with high exo-olefin content.

Q2: Can you elaborate on the degradation of 2-Chloroethyl ethyl ether in the atmosphere?

A2: A study employed quantum chemical calculations to investigate the nighttime atmospheric degradation of 2-Chloroethyl ethyl ether initiated by NO3 radicals []. This degradation process is primarily driven by hydrogen abstraction from the methylene (–CH2–) group of the ethyl (CH3CH2–) part of the molecule. This reaction pathway was identified as the minimum energy path through analysis of the potential energy surface (PES) []. The study further calculated the rate constants of this degradation reaction over a range of temperatures, providing insights into the compound's atmospheric lifetime and persistence [].

Q3: How is computational chemistry used to study 2-Chloroethyl ethyl ether?

A3: Computational methods offer valuable insights into the properties and reactivity of 2-Chloroethyl ethyl ether. One study used the G3(MP2)//B3LYP level of theory to accurately estimate the gas-phase enthalpy of formation of 2-Chloroethyl ethyl ether and related olefinic ethers []. This computational approach proved particularly useful for correcting discrepancies found in previous experimental data [].

Q4: Has 2-Chloroethyl ethyl ether been explored in biological systems?

A4: Interestingly, research has shown that the bacterium Burkholderia cepacia G4/PR1 can utilize 2-Chloroethyl ethyl ether as a growth substrate []. This growth is dependent on the activity of the toluene 2-monooxygenase enzyme, which oxidizes 2-Chloroethyl ethyl ether into ethanol and acetaldehyde []. This finding highlights the potential for bioremediation of this compound and its utilization by specific microorganisms.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(5S)-6-amino-5-[[(2R)-2-[[(2S)-1-[(2S)-1-[2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-sulfanylpropanoyl]amino]-6-oxohexyl]azanium](/img/structure/B103983.png)